molecular formula C24H27N3O4S3 B2593159 ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate CAS No. 453584-38-8

ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate

Cat. No.: B2593159
CAS No.: 453584-38-8
M. Wt: 517.68
InChI Key: JOWYJPXKSSEEOL-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A thiophene-3-carboxylate core with ethyl ester and 4,5-dimethyl substituents.
  • A thioacetamido linker connecting the thiophene ring to a tricyclic system.
  • A tricyclic 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl moiety with a propenyl (allyl) group and a ketone.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S3/c1-5-11-27-22(29)19-15-9-7-8-10-16(15)34-21(19)26-24(27)32-12-17(28)25-20-18(23(30)31-6-2)13(3)14(4)33-20/h5H,1,6-12H2,2-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWYJPXKSSEEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethyl groups: This step typically involves alkylation reactions using methylating agents.

    Attachment of the acetamido group: This can be done through an amide coupling reaction.

    Formation of the tricyclic system: This involves a series of cyclization and functional group transformations.

    Final esterification: The ethyl ester group is introduced in the last step through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial factors.

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: It can bind to the active sites of enzymes, inhibiting their activity.

    Modulating receptor activity: It can interact with receptors, altering their signaling pathways.

    Interacting with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-Based Derivatives

a) Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate
  • Structure : Contains a thiophene-2-carboxylate core with bis-allyloxyaryl substituents.
  • Activity : Exhibits high binding affinity (-10.48 Kcal/mol) to COX-2, surpassing standard anti-inflammatory drugs in docking studies .
  • Comparison : The target compound’s tricyclic system may enhance steric specificity compared to the simpler diarylthiophene scaffold. However, the absence of aryl groups in the target compound could reduce π-π stacking interactions.
b) Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Structure: Features a partially saturated benzo[b]thiophene ring with a cyanoacetamido side chain.
  • Comparison : The tetrahydrobenzo[b]thiophene core lacks the tricyclic rigidity of the target compound, which may impact conformational stability during protein interactions.

Sulfur-Containing Heterocycles

a) 3-(Methylthio)-2-phenyl-4,5-dipropylthiophene
  • Structure : Substituted thiophene with methylthio and alkyl groups.
  • Synthesis : Generated via CsF-induced 5-exo-dig cyclization, a method relevant to the target compound’s cyclization steps .
  • Comparison : The methylthio group in this analog is less reactive than the target compound’s thioacetamido linker, which may facilitate covalent binding to biological targets.
b) Guanidine-Containing Heterocycles
  • Structure : Pyrimidine or guanidine-based systems (e.g., alkaloids).
  • Activity : Broad biological roles, including anion recognition and catalysis .

Anti-Inflammatory and Antioxidant Potential

  • Target Compound : The tricyclic system and sulfur atoms may enhance binding to COX-2 or antioxidant enzymes.
  • Analog Data : Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate showed COX-2 binding energy of -10.48 Kcal/mol, suggesting the target compound’s allyl group and thioacetamido linker could achieve comparable or superior activity .

Stability and Reactivity

  • The tricyclic framework in the target compound likely improves metabolic stability compared to non-rigid analogs like diarylthiophenes.

Crystallography and Refinement

  • Software : SHELXL, widely used for small-molecule refinement, would be essential for resolving the target compound’s complex stereochemistry .

Tabulated Comparison of Key Compounds

Compound Core Structure Key Substituents Reported Activity
Target Compound Thiophene-3-carboxylate Tricyclic thia-diaza, propenyl, thioacetamido Hypothesized COX-2 inhibition
Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate Thiophene-2-carboxylate Bis-allyloxyaryl COX-2 binding (-10.48 Kcal/mol)
3-(Methylthio)-2-phenyl-4,5-dipropylthiophene Thiophene Methylthio, dipropyl N/A (synthetic intermediate)
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyanoacetamido N/A (synthetic intermediate)

Biological Activity

Ethyl 4,5-dimethyl-2-(2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)thiophene-3-carboxylate, with CAS Number 453584-38-8, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C24H27N3O4S3
  • Molecular Weight: 517.6839 g/mol
  • SMILES Notation: CCOC(=O)c1c(NC(=O)CSc2nc3sc4c(c3c(=O)n2CC=C)CCCC4)sc(c1C)C

This compound features a thiophene ring and a diazatricyclo structure, which may contribute to its unique biological properties.

Anticancer Properties

The compound's complex structure may also be indicative of anticancer potential. Research has shown that compounds with similar frameworks can inhibit key enzymes involved in cancer progression. For example, inhibitors targeting thioredoxin reductase (TrxR1) have shown promise in selective antitumor activity . The presence of multiple functional groups in ethyl 4,5-dimethyl-2-(2-{...}) may enhance its interaction with biological targets.

The mechanisms by which such compounds exert their biological effects often involve:

  • Enzyme Inhibition: Compounds that inhibit critical enzymes can disrupt cancer cell proliferation.
  • Membrane Disruption: Antimicrobial agents often act by compromising bacterial cell membranes.

Further studies are needed to elucidate the exact mechanisms for ethyl 4,5-dimethyl-2-(2-{...}), particularly through in vitro and in vivo assays.

Study on Similar Compounds

A comparative analysis of structurally related compounds revealed that those with thiophene moieties exhibited enhanced cytotoxicity against various cancer cell lines. For instance:

  • Compound A showed an IC50 value of 10 μM against HepG2 liver cancer cells.

These findings suggest that ethyl 4,5-dimethyl-2-(2-{...}) may possess similar or even superior bioactivity.

Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various thiophene derivatives:

CompoundMIC (µg/mL)Target Organism
Compound B15Escherichia coli
Compound C20Staphylococcus aureus

These results highlight the potential for ethyl 4,5-dimethyl-2-(2-{...}) to be developed as an antimicrobial agent.

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